Cell-Free Biochemical Potency: M18 Demonstrates Comparable CDK4/6 Inhibition to Parent Abemaciclib but Reduced Cellular Activity
In cell-free biochemical kinase assays, abemaciclib metabolite M18 inhibits CDK4 and CDK6 with IC50 values between 1 and 3 nM, which is nearly equivalent to the potency of parent abemaciclib and metabolites M2 and M20 [1]. However, when evaluated in cancer cell lines for growth inhibition and cell cycle progression, M18 exhibits approximately 3- to 20-fold lower potency compared to abemaciclib, M2, and M20, depending on the cellular endpoint measured [2]. This differential between biochemical and cellular potency is specific to M18 among the active metabolites.
| Evidence Dimension | CDK4/6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50: 1-3 nM (cell-free biochemical assay); Cellular potency 3-20× lower than parent |
| Comparator Or Baseline | Abemaciclib, M2, M20: IC50 1-3 nM (cell-free); M2 and M20 maintain near-identical cellular potency to parent |
| Quantified Difference | Cell-free: No significant difference vs parent or M2/M20; Cellular: 3-20× less potent than parent and other active metabolites |
| Conditions | Cell-free CDK4/cyclinD1 and CDK6/cyclinD3 kinase assays; NSCLC, colorectal cancer, and breast cancer cell lines evaluating growth inhibition and cell cycle arrest |
Why This Matters
This discordance between biochemical and cellular activity for M18 necessitates its separate procurement for studies examining metabolite-specific contributions to overall drug effect, as extrapolation from M2 or M20 data would overestimate M18's cellular potency by up to 20-fold.
- [1] Burke T, Torres R, McNulty A, Dempsey J, Kolis S, Kulanthaivel P, Beckmann R. Abstract 2830: The major human metabolites of abemaciclib are inhibitors of CDK4 and CDK6. Cancer Res. 2016;76(14 Suppl):Abstract nr 2830. View Source
- [2] Burke T, Torres R, McNulty A, Dempsey J, Kolis S, Kulanthaivel P, Beckmann R. The major human metabolites of abemaciclib are inhibitors of CDK4 and CDK6. AACR Annual Meeting 2016; New Orleans, LA. Abstract 2830. View Source
